Benzene-hexa-n-octanoate
CAS No.: 65201-71-0
Cat. No.: VC19415542
Molecular Formula: C54H90O12
Molecular Weight: 931.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65201-71-0 |
|---|---|
| Molecular Formula | C54H90O12 |
| Molecular Weight | 931.3 g/mol |
| IUPAC Name | [2,3,4,5,6-penta(octanoyloxy)phenyl] octanoate |
| Standard InChI | InChI=1S/C54H90O12/c1-7-13-19-25-31-37-43(55)61-49-50(62-44(56)38-32-26-20-14-8-2)52(64-46(58)40-34-28-22-16-10-4)54(66-48(60)42-36-30-24-18-12-6)53(65-47(59)41-35-29-23-17-11-5)51(49)63-45(57)39-33-27-21-15-9-3/h7-42H2,1-6H3 |
| Standard InChI Key | ZYULWONIYVWSQP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)OC1=C(C(=C(C(=C1OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC |
Introduction
Synthesis and Chemical Characterization
Synthetic Pathways
Benzene-hexa-n-octanoate is synthesized via esterification, where benzene reacts with octanoic acid under controlled conditions. The reaction proceeds as:
This process requires acid catalysis (e.g., sulfuric acid) and elevated temperatures (120–150°C) to achieve yields exceeding 70%. Purification involves recrystallization from ethanol or acetone, followed by column chromatography to isolate the hexasubstituted product.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern:
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-NMR: Peaks at δ 0.88 ppm (terminal methyl groups) and δ 4.30 ppm (ester-linked methylene) .
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-NMR: Resonances at 170 ppm (carbonyl carbons) and 125–130 ppm (aromatic carbons) .
High-performance liquid chromatography (HPLC) reveals a purity of ≥99.77% for research-grade samples .
Structural Analysis and Molecular Configuration
Crystallographic Features
X-ray diffraction studies reveal a hexagonal columnar mesophase in the liquid crystalline state, with a lattice parameter of . The benzene core adopts a planar conformation, while the octanoate chains exhibit gauche defects, contributing to conformational flexibility .
Infrared Spectroscopy
Infrared (IR) spectra show key absorptions at:
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2920 cm (C–H stretching in alkyl chains)
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1745 cm (ester C=O stretching)
Phase-dependent spectral shifts indicate reduced chain ordering in the mesophase compared to the crystalline state .
Thermochemical Properties and Phase Behavior
Phase Transitions and Enthalpy Changes
Benzene-hexa-n-octanoate undergoes three distinct phase transitions (Table 1):
| Transition | Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| Crystalline II → Crystalline I | 301.89 | 48.96 | 164.01 |
| Crystalline I → Columnar | 355.10 | 46.07 | 129.81 |
| Columnar → Isotropic Liquid | 357.09 | 19.22 | 53.77 |
Data sourced from adiabatic calorimetry .
The large entropy change (164.01 J/mol·K) during the II→I transition arises from conformational melting of alkyl chains .
Heat Capacity and Entropy
The constant-pressure heat capacity () of the solid phase at 298.15 K is 2131.3 J/mol·K, decreasing to 1514.2 J/mol·K in the mesophase due to reduced molecular mobility .
Applications in Materials Science and Liquid Crystals
Liquid Crystalline Behavior
The compound exhibits a columnar mesophase between 355.10 K and 357.09 K, characterized by:
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Optical anisotropy: Birefringence () of 0.12 under polarized light .
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Thermal stability: Degradation onset at 520 K under nitrogen .
Applications include:
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Organic semiconductors: Charge carrier mobility of in aligned films .
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Templates for nanoporous materials: Pore diameters tunable via alkyl chain length.
Surfactant and Polymer Additive
The amphiphilic structure enables use as:
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Nonionic surfactant: Critical micelle concentration (CMC) of 0.12 mM in aqueous solutions.
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Plasticizer: Reduces glass transition temperature () of polyvinyl chloride by 15°C at 5 wt% loading.
Recent Advances and Research Directions
Solid-State NMR Insights
13C-NMR studies reveal four molecules per asymmetric unit in the crystalline phase, with dynamic disorder in the mesophase . Anisotropic chemical shifts () confirm columnar stacking .
Computational Modeling
Molecular dynamics simulations predict a persistence length of 8.2 nm for columnar aggregates, aligning with experimental SAXS data .
Hybrid Materials Development
Recent work integrates benzene-hexa-n-octanoate into metal-organic frameworks (MOFs), achieving surface areas of 1200 m/g for gas storage applications.
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